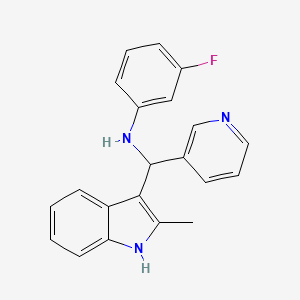

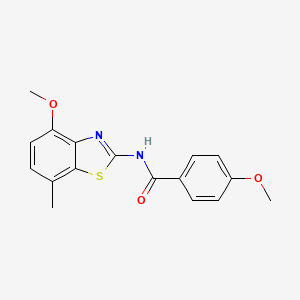

![molecular formula C30H28N4O8S4 B2940499 ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate CAS No. 303055-70-1](/img/structure/B2940499.png)

ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate is involved in the synthesis of heterocyclic compounds like pyrrolo[2,1-b]thiazol-3-one derivatives. These compounds have been synthesized through reactions with benzaldehydes and treated with DMF · POCl3 complex, as studied by Tverdokhlebov et al. (2005) in "Monatshefte für Chemie / Chemical Monthly" (Tverdokhlebov et al., 2005).

Antimicrobial Activities

The chemical has been used in the synthesis of various derivatives that exhibit antimicrobial activities. For instance, reactions with acetophenone and other reagents have produced compounds tested for antimicrobial activity against bacterial and fungal isolates, as indicated in research by Wardkhan et al. (2008) in the "Journal of The Chinese Chemical Society" (Wardkhan et al., 2008).

Development of Antimicrobial Agents

Another application is in the development of new quinazolines as potential antimicrobial agents. This is explored through various synthetic transformations and testing for antibacterial and antifungal activities, as detailed by Desai et al. (2007) in "ChemInform" (Desai et al., 2007).

Synthesis of Aminothiazoles

The chemical is also crucial in the synthesis of aminothiazoles, as demonstrated by Albreht et al. (2009) in "Heterocycles." They transformed it with aromatic amines to produce various substituted thiazolo[5,4-c]pyridines (Albreht et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of this chemical have been studied for their potential as ERK1/2 inhibitors in human leukemia cells, as evidenced by Li et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" (Li et al., 2009).

Corrosion Inhibition

The derivatives of this compound have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, integrating gravimetric, electrochemical, and computational methods, as described by Ammal et al. (2018) in the "Journal of Environmental Chemical Engineering" (Ammal et al., 2018).

Propiedades

IUPAC Name |

ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O8S4/c1-3-41-27(37)17-5-9-19(10-6-17)31-21(35)13-15-33-25(43)23(45-29(33)39)24-26(44)34(30(40)46-24)16-14-22(36)32-20-11-7-18(8-12-20)28(38)42-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,31,35)(H,32,36)/b24-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGAVBWCUGCWTB-WCWDXBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O8S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)